6-(Trifluoromethyl)pyridazine-4-carboxylic acid is a chemical compound characterized by a pyridazine ring with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 4-position. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound is synthesized through various chemical reactions involving pyridazine derivatives and trifluoromethylation processes. It is often derived from simpler pyridazine or pyridine compounds through multi-step synthesis routes that include functional group transformations.
6-(Trifluoromethyl)pyridazine-4-carboxylic acid is classified as an aromatic heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized as a carboxylic acid because of its functional carboxyl group (-COOH).
The synthesis of 6-(Trifluoromethyl)pyridazine-4-carboxylic acid typically involves several steps:
One common synthetic route involves the reaction of ethyl 3,3,3-trifluoropyruvate with hydrazine hydrate, resulting in the formation of 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one. This intermediate can then be oxidized to yield the desired carboxylic acid derivative .
The molecular structure of 6-(Trifluoromethyl)pyridazine-4-carboxylic acid consists of:
The molecular formula for this compound is C₇H₄F₃N₂O₂, and it has a molecular weight of approximately 202.11 g/mol. The presence of the trifluoromethyl group significantly influences its physical and chemical properties, particularly its lipophilicity and reactivity.
6-(Trifluoromethyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Common reagents used in these transformations include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice are critical for optimizing yields .
The mechanism of action for 6-(Trifluoromethyl)pyridazine-4-carboxylic acid involves its interaction with biological targets, primarily due to its ability to form hydrogen bonds through its carboxylic acid group. The trifluoromethyl moiety enhances its lipophilicity, allowing it to penetrate biological membranes effectively.
Studies have shown that compounds with trifluoromethyl groups often exhibit increased metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts .
6-(Trifluoromethyl)pyridazine-4-carboxylic acid typically appears as a crystalline solid. Its melting point ranges between 150°C and 160°C, depending on purity and crystallization conditions.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are used to confirm its structure and purity .
6-(Trifluoromethyl)pyridazine-4-carboxylic acid has several applications in scientific research:
The synthesis of 6-(trifluoromethyl)pyridazine-4-carboxylic acid (CAS 1211528-79-8) relies on two principal strategies: halogen exchange and building block assembly. The halogen exchange approach begins with trichloromethylpyridine precursors, where vapor-phase fluorination at >300°C using catalysts like iron fluoride facilitates chlorine/fluorine exchange. This method yields 2-chloro-5-(trifluoromethyl)pyridine, which undergoes nucleophilic substitution and oxidation to form the target pyridazine scaffold. Reported yields reach 65–78% under optimized conditions [6].
Alternatively, the building block strategy employs ethyl 3,3,3-trifluoropyruvate as a key precursor. Cyclocondensation with hydrazine derivatives generates dihydropyridazinone intermediates, followed by oxidative dehydrogenation using potassium chromate/sulfuric acid. Subsequent chlorination with PCl₅ or POCl₃ installs a leaving group at C6, enabling carboxylic acid introduction via hydrolysis or carbonation. This route achieves an overall yield of 29–54% [10].
Table 1: Comparative Analysis of Synthetic Pathways
Method | Key Intermediate | Critical Step | Yield | Limitations |
---|---|---|---|---|
Halogen exchange | 2,3,5-DCTF | Vapor-phase fluorination | 65–78% | Byproduct formation |
Building block assembly | Ethyl trifluoropyruvate | Oxidative dehydrogenation | 29–54% | Multi-step purification |
Catalytic trifluoromethylation is pivotal for constructing the C–CF₃ bond in pyridazines. Vapor-phase catalysis using iron fluoride fluidized-bed reactors enables direct conversion of picolines to trifluoromethylpyridines. This process operates at 300–400°C with chlorine and hydrogen fluoride, achieving 80–85% selectivity for β-TFMP isomers. Fluidized-bed dynamics ensure efficient heat transfer, minimizing decomposition [6].
For late-stage trifluoromethylation, copper-mediated cross-coupling using trifluoromethyl iodide (CF₃I) and Cu(I) catalysts (e.g., CuSCN) is employed. This method functionalizes bromopyridazines generated via electrophilic bromination (NBS/DMSO). Kinetic studies reveal that electron-withdrawing groups at C4 accelerate coupling rates by 2.3-fold due to enhanced electrophilicity at C6 [7].
Table 2: Catalytic Trifluoromethylation Approaches
Catalyst System | Temperature | Substrate Scope | Efficiency | Byproducts |
---|---|---|---|---|
Iron fluoride (vapor) | 300–400°C | Picolines, lutidines | 80–85% sel. | Multi-chlorinated impurities |
CuSCN/CF₃I | 80–100°C | Bromopyridazines | 70–75% | None significant |
Amide coupling transforms the carboxylic acid moiety into bioactive derivatives. Acid chloride intermediates (generated via SOCl₂ or oxalyl chloride) react with amines under Schotten-Baumann conditions. For sterically hindered amines, uronium/guanidinium salts like HATU or TBTU enhance yields to >90% by reducing epimerization. Solvent screening indicates DCM outperforms THF due to superior electrophile stability [7] .
Etherification at C6 utilizes SNAr reactions with alkoxides. Methoxylation employs NaOMe/MeOH under reflux, while bulky groups (e.g., tetrahydropyranyl) require Cs₂CO₃ catalysis in DMSO at 120°C. Computational modeling confirms that electron-withdrawing trifluoromethyl groups at C4 reduce the energy barrier for nucleophilic displacement at C6 by 12–15 kcal/mol [4] [10].
Table 3: Amide Coupling Reagent Efficacy
Reagent | Solvent | Reaction Time | Yield Range | Epimerization Risk |
---|---|---|---|---|
SOCl₂ (Schotten-Baumann) | H₂O/THF | 1–2 h | 60–75% | Low |
TBTU | DCM | 30 min | 85–92% | Moderate |
HATU | DMF | 20 min | 90–95% | High |
Solvent polarity critically influences intermediate stability and kinetics. Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions in pyridazine systems by 3.5× compared to protic solvents. For Friedel-Crafts acylation during building block synthesis, dichloromethane optimizes electrophile activation while minimizing carbocation rearrangements. Computational studies (DFT/B3LYP) demonstrate that DMF stabilizes transition states via dipole interactions, reducing activation energies by 8.2 kcal/mol [3] [7].
Reaction kinetics for hydrolysis of ester precursors to carboxylic acids follow first-order dependence under alkaline conditions. Lithium hydroxide in THF/H₂O (4:1) achieves complete conversion in 30 minutes at 25°C, while NaOH requires 60 minutes. Solubility profiling reveals that the target acid precipitates selectively in ice-water (solubility: 0.8 mg/mL), enabling straightforward isolation [4] [10].
Table 4: Solvent-Dependent Reaction Outcomes
Reaction | Optimal Solvent | Rate Constant (k) | Byproduct Formation |
---|---|---|---|
Nucleophilic substitution | DMSO | 4.2 × 10⁻³ s⁻¹ | <5% |
Ester hydrolysis | THF/H₂O (4:1) | 1.8 × 10⁻² min⁻¹ | None |
Acid chloride formation | Toluene | 3.5 × 10⁻⁴ L/mol·s | <8% |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1